molecular formula C17H16ClN3O3S B11143888 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone

Cat. No.: B11143888
M. Wt: 377.8 g/mol
InChI Key: UVORGQQQNGAPST-UHFFFAOYSA-N
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Description

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone is a complex organic compound that features a unique combination of functional groups, including an imidazo[1,2-a]pyridine ring, a phenyl group, a morpholino group, and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions. This method includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve the use of specific reagents such as tert-butyl hydroperoxide (TBHP) and iodine (I2) to promote the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. detailed industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholino groups.

Common Reagents and Conditions

    Oxidation: TBHP, iodine (I2)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone involves its interaction with specific molecular targets and pathways. For instance, compounds containing the imidazo[1,2-a]pyridine scaffold have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . The compound’s effects are mediated through binding to the active site of the target enzyme, leading to inhibition of its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone is unique due to the presence of the morpholino sulfone group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

4-[3-(6-chloroimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C17H16ClN3O3S/c18-14-4-5-17-19-16(12-20(17)11-14)13-2-1-3-15(10-13)25(22,23)21-6-8-24-9-7-21/h1-5,10-12H,6-9H2

InChI Key

UVORGQQQNGAPST-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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